1-methyl-5-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-methyl-5-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a pyrazole ring substituted with a methyl group and a 2-methylpiperidin-1-ylmethyl group. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 1-methyl-5-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as dichloromethane, ethyl acetate, and chloroform . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing reaction times and costs.
Chemical Reactions Analysis
1-methyl-5-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms of the pyrazole ring.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-methyl-5-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-5-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, pyrazole derivatives are known to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
1-methyl-5-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine can be compared with other pyrazole derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK2 inhibitor with similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
1-methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-9-5-3-4-6-15(9)8-10-7-11(12)13-14(10)2/h7,9H,3-6,8H2,1-2H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCJVLGDBRASLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC(=NN2C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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